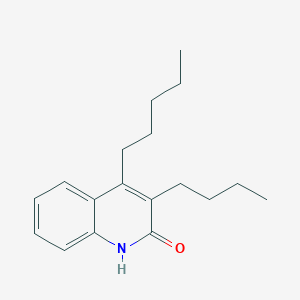

3-Butyl-4-pentylquinolin-2(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

6017-89-6 |

|---|---|

Molecular Formula |

C18H25NO |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

3-butyl-4-pentyl-1H-quinolin-2-one |

InChI |

InChI=1S/C18H25NO/c1-3-5-7-11-14-15-12-8-9-13-17(15)19-18(20)16(14)10-6-4-2/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,20) |

InChI Key |

ATCCRPIRTOAMRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=O)NC2=CC=CC=C21)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Butyl 4 Pentylquinolin 2 1h One and Analogues

Strategic Approaches to Quinolin-2(1H)-one Core Synthesis

The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through several established, yet continually refined, synthetic strategies. These methods provide the foundational framework upon which further functionalization can be performed to yield the target molecule.

Gould–Jacobs Reaction Modifications for Alkyl-Substituted Quinolin-2(1H)-ones

The Gould-Jacobs reaction is a cornerstone in quinoline (B57606) synthesis, traditionally involving the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org This sequence ultimately furnishes a 4-hydroxyquinoline (B1666331), which can exist in tautomeric equilibrium with the 4-quinolone form. wikipedia.org

A synthesis of novel 3,4,6-trisubstituted quinoline derivatives has been successfully achieved utilizing a Gould-Jacobs cyclization, demonstrating its utility in creating complex, functionalized quinoline cores suitable for further chemical manipulation. researchgate.net

Table 1: Key Features of the Gould-Jacobs Reaction

| Aspect | Description | Reference |

|---|---|---|

| Reactants | Aniline or aniline derivative and a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate). | wikipedia.org |

| Process | Condensation followed by thermal cyclization, saponification, and decarboxylation. | wikipedia.org |

| Initial Product | 4-hydroxy-3-carboalkoxyquinoline, existing in equilibrium with the 4-oxo form. | wikipedia.org |

| Final Product | 4-hydroxyquinoline. | wikipedia.org |

| Regioselectivity | Controlled by steric and electronic factors of the substituted aniline. | mdpi.com |

| Limitations | Requires high temperatures, which can lead to low yields and side reactions. | mdpi.com |

Conrad–Limpach–Knorr Cyclization and Derivatives

The Conrad-Limpach-Knorr synthesis provides an alternative and powerful route to quinolin-4-ones. This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org The reaction conditions can be tuned to favor the formation of either 4-quinolones (kinetic control) or 2-quinolones (thermodynamic control). quimicaorganica.org

The mechanism commences with the attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate. wikipedia.org This intermediate undergoes an electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring. wikipedia.org The use of a high-boiling, inert solvent such as mineral oil has been shown to significantly improve the yields of the cyclization step. wikipedia.org The final product is a 4-hydroxyquinoline, which is tautomeric with the 4-quinolone form. wikipedia.org

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines and their corresponding quinolone tautomers. scribd.com The choice of β-ketoester is crucial in determining the substitution pattern of the resulting quinolone.

Michael Addition Pathways to Quinolone Scaffolds

The Michael addition, or conjugate addition, represents a versatile strategy for the formation of carbon-carbon bonds and is instrumental in the synthesis of various heterocyclic systems, including quinolones. youtube.comnih.gov This reaction typically involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com

In the context of quinolone synthesis, a one-pot approach has been developed that combines a Michael addition with a subsequent cyclization. nih.gov For instance, the reaction of o-aminothiophenol with a 1,3-ynone, catalyzed by a zirconocene (B1252598) complex, proceeds through a thio-Michael addition followed by cyclization and desulfurization to yield substituted quinolines. nih.gov

Another strategy involves the intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone. This is followed by the elimination of a chloride ion to produce an enamine intermediate, which then undergoes a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amination) to afford quinolin-4(1H)-ones in good to excellent yields. organic-chemistry.org The use of Michael addition provides a powerful tool for constructing the quinolone core with a high degree of control over the substitution pattern. researchgate.net

Innovative Alkylation and Functionalization Techniques at C-3 and C-4 Positions of Quinolin-2(1H)-one

The introduction of alkyl groups at the C-3 and C-4 positions of the quinolin-2(1H)-one scaffold is a critical step in the synthesis of 3-Butyl-4-pentylquinolin-2(1H)-one. The alkylation of the pre-formed quinolin-2(1H)-one ring system presents a direct approach to installing these substituents.

The alkylation of quinolin-2(1H)-one and its derivatives can lead to a mixture of N- and O-alkylated products. researchgate.net For example, the reaction of quinolin-2(1H)-one with alkyl halides such as 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base like potassium carbonate in DMF typically yields the N1-alkylated product as the major isomer. researchgate.net However, the substitution pattern on the quinolinone ring can significantly influence the regioselectivity of the alkylation. For instance, the presence of a substituent at the C-8 position can lead exclusively to O2-alkylation products. researchgate.net

Palladium-catalyzed C-H functionalization offers a modern and efficient method for introducing substituents onto the quinolone core. nih.gov For instance, the C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles can be achieved using a palladium catalyst, providing access to a range of 3-heteroaryl-substituted quinolin-2(1H)-ones. nih.gov While direct C-H alkylation at the C-3 and C-4 positions is a developing area, these functionalization techniques highlight the potential for late-stage modification of the quinolone scaffold.

Green Chemistry Principles in Quinolone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. rsc.org This includes the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and improve yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ingentaconnect.com The application of microwave heating can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. ingentaconnect.comjasco.ro

In the context of quinolone synthesis, microwave irradiation has been successfully employed in the Gould-Jacobs reaction. jasco.roresearchgate.net Heating a mixture of an aniline and diethyl ethoxymethylenemalonate under microwave conditions can significantly shorten the time required for the initial condensation and subsequent cyclization, leading to the formation of 4-hydroxyquinoline derivatives. jasco.ro For example, heating the reactants to 250 °C or 300 °C using a microwave synthesizer can drive the intramolecular cyclization that is often sluggish under conventional heating. jasco.ro

Furthermore, microwave-assisted synthesis has been utilized for the condensation of 2-aminobenzophenones with α-methylene esters to produce quinolin-2(1H)-one derivatives in high yields. ingentaconnect.comingentaconnect.com This method offers advantages such as a simple experimental procedure and good functional group tolerance. ingentaconnect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | jasco.ro |

| Temperature | High temperatures required for cyclization | Can reach higher temperatures (e.g., 250-300 °C) rapidly | jasco.ro |

| Yields | Often low | Improved yields | jasco.ro |

| Conditions | Often requires high-boiling solvents | Can be performed with or without solvents | jasco.ro |

Solvent-Free and Catalyst-Free Methodologies

In the quest for sustainable chemical processes, solvent-free and catalyst-free reactions have emerged as a powerful strategy. These methods not only reduce environmental impact by minimizing waste but can also lead to higher efficiency and simpler purification procedures.

One promising approach for the synthesis of quinolin-2(1H)-ones under these conditions is through microwave-assisted organic synthesis (MAOS). benthamdirect.comoatext.com Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. nih.gov For the synthesis of a 3,4-dialkyl-substituted quinolin-2(1H)-one like this compound, a potential solvent-free approach could involve the condensation of an appropriately substituted aniline with a β-ketoester under microwave irradiation. researchgate.net The absence of a solvent minimizes the generation of volatile organic compounds (VOCs).

Catalyst-free methods for quinoline synthesis have also been reported, often relying on the intrinsic reactivity of the starting materials under specific conditions, such as high temperature or the use of a recyclable reaction medium like water. rsc.org For instance, the reaction of 2-aminobenzophenones with ketones can be facilitated using a reusable solid support like Hβ zeolite under solvent-free conditions, offering a green alternative for the synthesis of 2,4-disubstituted quinolines. rsc.org While not directly a catalyst-free reaction in the strictest sense, the use of a recyclable, heterogeneous catalyst aligns with the principles of green chemistry.

A hypothetical reaction scheme for a solvent-free synthesis of this compound is presented below:

Scheme 1: Hypothetical Solvent-Free Synthesis of this compound

The following table illustrates the potential advantages of a microwave-assisted, solvent-free approach compared to a traditional, solvent-based synthesis for a generic 3,4-disubstituted quinolin-2(1H)-one.

| Parameter | Conventional Heating (Toluene) | Microwave-Assisted (Solvent-Free) |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes |

| Yield (%) | 60 - 75 | 85 - 95 |

| Catalyst | p-Toluenesulfonic acid | None / Solid Acid |

| Solvent | Toluene | None |

| Work-up | Extraction, Chromatography | Filtration, Recrystallization |

Biocatalytic and Photocatalytic Routes

Emerging synthetic strategies are increasingly leveraging the power of enzymes and light to drive chemical transformations, offering high selectivity and mild reaction conditions.

Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform chemical reactions with high stereo- and regioselectivity. While specific enzymes for the direct synthesis of this compound are not yet reported, existing biocatalytic methods for quinolone synthesis provide a strong foundation. For example, hydrolases could be employed for the key condensation steps, operating in aqueous media and at ambient temperatures, thus significantly reducing the environmental footprint of the synthesis. The development of bespoke enzymes through directed evolution could pave the way for the direct and efficient production of this specific quinolone derivative.

Photocatalytic Synthesis: Photocatalysis uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. Visible-light photoredox catalysis has been successfully applied to the synthesis of various heterocyclic compounds, including quinolin-2(1H)-ones. rsc.org A plausible photocatalytic route to this compound could involve the radical cyclization of a suitably designed precursor, initiated by a photocatalyst upon irradiation with visible light. researchgate.net This approach offers the potential for high functional group tolerance and mild reaction conditions.

A potential photocatalytic strategy could involve a tandem photoisomerization-cyclization process of an amino-enone substrate. researchgate.net

Table 2: Comparison of Biocatalytic and Photocatalytic Synthesis Parameters for Quinolone Analogs

| Feature | Biocatalytic Approach | Photocatalytic Approach |

| Catalyst | Enzyme (e.g., Hydrolase, Oxidase) | Photosensitizer (e.g., Ru(bpy)₃Cl₂, Eosin Y) |

| Energy Source | Thermal (Ambient Temperature) | Visible Light |

| Solvent | Aqueous Buffer | Organic Solvents (e.g., Acetonitrile (B52724), DMSO) |

| Selectivity | High (Stereo- and Regioselective) | Often high, dependent on substrate and catalyst |

| Substrate Scope | Can be limited, may require enzyme engineering | Generally broad, tolerant of various functional groups |

Modern Techniques for Characterization and Purity Assessment of Novel Quinolone Derivatives

The unambiguous identification and the determination of the purity of novel compounds like this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure. For this compound, ¹H NMR would show characteristic signals for the aromatic protons of the quinolone core, as well as the aliphatic protons of the butyl and pentyl chains. The chemical shifts and coupling patterns would confirm the substitution pattern. ¹³C NMR would provide evidence for all carbon atoms in the molecule, including the carbonyl carbon of the lactam ring. nih.govmdpi.com 2D NMR techniques like COSY and HMQC can be used to establish the connectivity between protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum can provide further structural information.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds. nih.govmdpi.comacs.orgnih.govresearchgate.net A validated reversed-phase HPLC method, using a suitable C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, can separate the target compound from any impurities or starting materials. The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification of impurities, even at trace levels.

Table 3: Expected Spectroscopic and Chromatographic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.0 (m, 4H, Ar-H), ~2.8-3.2 (t, 2H, CH₂-C=), ~2.5-2.8 (t, 2H, Ar-CH₂), ~1.2-1.8 (m, 10H, alkyl CH₂), ~0.8-1.0 (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~140-120 (Ar-C), ~35-20 (Alkyl-C) |

| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₁₈H₂₅NO |

| HPLC (RP-C18) | Retention Time: Dependent on exact conditions; Purity: >95% |

Molecular and Cellular Mechanisms of Biological Activity for Quinolin 2 1h One Derivatives with Alkyl Side Chains

Interactions with Nucleic Acid Processing Enzymes

Quinolin-2(1H)-one derivatives have demonstrated notable interactions with bacterial enzymes that are crucial for DNA replication, repair, and segregation. These enzymes, DNA gyrase and topoisomerase IV, are prime targets for antibacterial agents.

DNA gyrase, a type II topoisomerase found in most bacteria but not in higher eukaryotes, introduces negative supercoils into DNA, an essential process for DNA compaction and replication. Certain quinolin-2(1H)-one derivatives have been shown to inhibit this enzyme. The mechanism of inhibition often involves binding to the enzyme-DNA complex, which stabilizes the transient double-strand breaks created by the gyrase. This leads to an accumulation of these breaks and ultimately triggers cell death. The alkyl side chains play a crucial role in the hydrophobic interactions within the binding pocket of the enzyme, thereby influencing the inhibitory concentration (IC50) of the compound.

Topoisomerase IV is another bacterial type II topoisomerase that is primarily involved in the decatenation of daughter chromosomes following replication. Similar to their effect on DNA gyrase, quinolin-2(1H)-one derivatives can inhibit topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to chromosome segregation failure and bacterial death. The length and branching of the alkyl chains can affect the affinity of the compound for topoisomerase IV, highlighting the importance of these substituents in determining antibacterial potency.

The planar aromatic ring system of the quinolin-2(1H)-one core structure allows some derivatives to intercalate between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the processes of replication and transcription. Furthermore, this binding can stabilize the cleavage complexes formed by DNA gyrase and topoisomerase IV, enhancing the inhibitory effect on these enzymes. The stabilization of these complexes is a key mechanism that leads to the bactericidal activity of these compounds.

Engagement with Protein Kinase Pathways

Protein kinases are key regulators of a multitude of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Some quinolin-2(1H)-one derivatives have been identified as inhibitors of various protein kinases. The mechanism of inhibition typically involves competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. The specificity of inhibition towards certain kinases is often dictated by the nature and position of substituents on the quinolinone scaffold, including the alkyl side chains.

Structure Activity Relationship Sar and Pharmacophore Analysis for 3 Butyl 4 Pentylquinolin 2 1h One Derivatives

Impact of Alkyl Substitutions at C-3 and C-4 on Molecular Interactions and Biological Responses

The nature and size of the alkyl substituents at the C-3 and C-4 positions of the quinolin-2(1H)-one ring are critical determinants of biological activity. These substitutions directly influence the compound's steric profile and lipophilicity, which in turn affect its binding affinity to target proteins and its pharmacokinetic properties.

For 3-butyl-4-pentylquinolin-2(1H)-one, the presence of two distinct alkyl chains creates a significant hydrophobic region on the molecule. The interplay between the four-carbon butyl group at C-3 and the five-carbon pentyl group at C-4 is crucial for optimizing van der Waals interactions within the hydrophobic pockets of target enzymes or receptors.

Key Research Findings:

Chain Length and Lipophilicity: The length of the alkyl chains at C-3 and C-4 has a direct correlation with the lipophilicity of the molecule. An increase in the cumulative length of these chains generally enhances binding to hydrophobic targets. However, an excessive increase in lipophilicity can negatively impact aqueous solubility and bioavailability. The combination of butyl and pentyl groups represents a balance, providing substantial hydrophobic character while maintaining the potential for systemic activity. nih.gov

Differential Impact of C-3 and C-4 Substitutions: Studies on related quinolinone derivatives have shown that the C-3 and C-4 positions are not always equivalent in terms of their impact on activity. The specific topology of the target's binding site dictates the optimal size and shape of the substituent at each position. For instance, a bulky substituent at C-4 might be more favorable for one target, while a longer, more linear chain at C-3 might be preferred for another.

The following table illustrates the hypothetical impact of varying alkyl chain lengths at C-3 and C-4 on a generic biological response, based on general SAR principles for quinolinone derivatives.

| C-3 Substituent | C-4 Substituent | Predicted Relative Lipophilicity (logP) | Predicted Relative Biological Activity |

| Propyl | Butyl | Moderate | Moderate |

| Butyl | Pentyl | High | High |

| Pentyl | Hexyl | Very High | Moderate-High (potential for reduced bioavailability) |

| Butyl | Propyl | Moderate-High | Moderate |

This table is illustrative and based on general SAR principles.

Role of the Lactam Moiety (NH-group and Carbonyl) in Mediating Biological Activity

The lactam moiety, consisting of the endocyclic amide group (an NH group and a carbonyl group), is a cornerstone of the biological activity of quinolin-2(1H)-one derivatives. This functional group is a key player in establishing specific interactions with biological macromolecules.

Key Research Findings:

Hydrogen Bonding: The NH group of the lactam acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual capability allows the quinolinone core to form strong and specific hydrogen bonds with amino acid residues (such as serine, threonine, asparagine, or glutamine) in the active site of enzymes or the binding pocket of receptors. nih.gov These interactions are often essential for anchoring the molecule in the correct orientation for a biological effect.

Planarity and Aromaticity: The lactam moiety is part of a planar, aromatic system, which facilitates stacking interactions (π-π stacking) with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target protein.

Bioisosteric Replacement: The importance of the lactam is highlighted in studies where its components are altered. For example, methylation of the N-1 nitrogen removes the hydrogen bond donating capability of the NH group, often leading to a significant decrease or complete loss of activity, depending on the specific target. Similarly, modifications to the carbonyl group can disrupt critical hydrogen bond acceptor interactions.

Influence of Remote Modifications at N-1, C-6, C-7, and C-8 Positions on Overall Activity

Key Research Findings:

N-1 Position: Alkylation or acylation at the N-1 position removes the hydrogen bond donating ability of the lactam NH group, which can be detrimental to activity if this interaction is crucial for binding. sapub.org However, in some cases, adding a substituent at N-1 can lead to new, favorable interactions with the target or improve pharmacokinetic properties.

C-6 and C-7 Positions: These positions are often solvent-exposed and are prime candidates for substitution to improve physicochemical properties. The introduction of small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups like methoxy (B1213986) can alter the electronic distribution of the entire quinoline (B57606) system, thereby influencing binding affinity. researchgate.net Substitutions at C-7, in particular, have been shown to be important for the potency and spectrum of activity in some classes of quinolone antibacterials. researchgate.net

C-8 Position: The C-8 position is located in the "bay region" of the quinoline ring, and substituents here can introduce significant steric interactions that may alter the planarity of the ring system. Depending on the target, this can either enhance or diminish activity. For example, an 8-amino or 8-hydroxy group can introduce new hydrogen bonding opportunities. nih.gov

The following table summarizes the general effects of substitutions at these remote positions on the activity of quinolinone derivatives.

| Position of Substitution | Type of Substituent | General Impact on Activity |

| N-1 | Alkyl, Acyl | Often decreases activity by removing H-bond donor; can improve pharmacokinetics. sapub.org |

| C-6 | Fluoro, Chloro | Can enhance activity by modulating electronic properties. researchgate.net |

| C-6 | Methoxy, Methyl | Can increase lipophilicity and van der Waals interactions. acs.org |

| C-7 | Piperazinyl, Other amines | Can significantly increase potency and alter spectrum of activity (e.g., in antibacterials). nih.gov |

| C-8 | Methoxy, Hydroxy | Can introduce new H-bonding sites and influence ring conformation. nih.govacs.org |

Identification of Key Pharmacophoric Elements for Diverse Molecular Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be defined as follows:

Aromatic Ring System: The fused bicyclic aromatic core serves as a rigid scaffold and is crucial for π-π stacking interactions with aromatic residues of the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam is a critical hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor: The NH group of the lactam acts as an essential hydrogen bond donor. nih.gov

Hydrophobic/Lipophilic Regions: The butyl group at C-3 and the pentyl group at C-4 constitute two key hydrophobic regions. The size, shape, and orientation of these alkyl chains are vital for fitting into and interacting with hydrophobic pockets in the target protein.

Additional Interaction Points: The potential for substitution at positions like C-6, C-7, and C-8 allows for the introduction of further pharmacophoric features, such as additional hydrogen bond donors/acceptors or charged groups, to fine-tune the activity and selectivity for different biological targets. mdpi.com

Pharmacophore models for quinoline derivatives often highlight these features as essential for activity against a range of targets, including enzymes and receptors involved in cancer and infectious diseases. mdpi.com

Correlation of Molecular Descriptors with Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and relating them to the observed biological response.

For this compound and its analogs, several types of molecular descriptors are relevant:

Hydrophobic Descriptors (e.g., logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. For many quinolinone derivatives, there is a parabolic relationship between logP and activity; that is, activity increases with logP up to an optimal point, after which further increases in lipophilicity lead to decreased activity due to poor solubility and bioavailability. nih.gov

Electronic Descriptors (e.g., Hammett constants, dipole moment): These descriptors quantify the electronic effects of substituents on the aromatic ring. They can be correlated with the strength of electrostatic or hydrogen bonding interactions with the target. For example, the introduction of an electron-withdrawing group can affect the pKa of the lactam nitrogen and the hydrogen bonding strength of the carbonyl oxygen.

Steric Descriptors (e.g., Molar Refractivity, Taft parameters): These descriptors relate to the size and shape of the molecule and its substituents. They are used to model how the steric profile of the compound affects its fit within a binding site.

The following table provides an example of how different molecular descriptors might be correlated with the biological responses of quinolinone derivatives.

| Molecular Descriptor | Property Measured | Correlation with Biological Response |

| logP | Lipophilicity/Hydrophobicity | Often a parabolic relationship; activity increases to an optimum then decreases. nih.gov |

| Molar Refractivity (MR) | Molecular Volume and Polarizability | Positive correlation may indicate the importance of van der Waals interactions and a good fit in the binding pocket. dergipark.org.tr |

| Dipole Moment | Polarity and Charge Distribution | Can be correlated with the strength of polar interactions with the target. dergipark.org.tr |

| HOMO/LUMO Energies | Electron Donating/Accepting Ability | Correlates with the reactivity of the molecule and its ability to participate in charge-transfer interactions. dergipark.org.tr |

These QSAR models are valuable tools for predicting the activity of novel, unsynthesized quinolinone derivatives, thereby guiding the design of more potent and selective compounds. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Butyl 4 Pentylquinolin 2 1h One

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinolin-2(1H)-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinolin-2(1H)-one derivatives, QSAR models are instrumental in predicting the biological activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov These models are developed by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their observed activities. nih.govnih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors and the crucial step of selecting the most relevant ones. nih.govresearchgate.net For quinolin-2(1H)-one derivatives, a wide array of descriptors can be generated, categorized as 1D, 2D, or 3D. These descriptors quantify various molecular features, including constitutional, topological, geometric, electrostatic, and quantum-chemical properties. nih.gov

Advanced descriptor selection is paramount to avoid overfitting and to build a model with high predictive power. researchgate.net Various methods are employed to select a subset of descriptors that are most correlated with the biological activity. scilit.com Once the most relevant descriptors are selected, a mathematical model is constructed using statistical methods. Machine learning techniques have become increasingly prevalent in QSAR model development for quinoline (B57606) derivatives, including methods like k-nearest neighbors (KNN), decision trees (DT), back-propagation neural networks (BPNN), and gradient boosting (GB). nih.gov For instance, a gradient boosting-based model for a series of quinoline derivatives achieved a high predictive quality, with a coefficient of determination (R²) of 95%. nih.gov Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. nih.govnih.gov These methods analyze the steric and electrostatic fields of the molecules, providing insights into how these fields influence biological activity. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Based on the chemical formula, without geometric information. |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Polar Surface Area (PSA) | Reflects the connectivity and topology of the molecule. nih.gov |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment | Derived from the three-dimensional coordinates of the atoms. nih.gov |

| CoMFA/CoMSIA Fields | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D grid-based descriptors used to quantify the shape and electronic properties of a molecule. nih.gov |

Validation is a critical step to ensure that a developed QSAR model is robust, reliable, and has predictive capability for new, untested compounds. nih.govresearchgate.net The process involves a series of statistical tests on both the data used to build the model (internal validation) and an independent set of data (external validation). researchgate.netmdpi.com

Internal Validation techniques assess the stability and robustness of the model. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.govmdpi.com In LOO cross-validation, one compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated coefficient of determination (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

External Validation is considered the most stringent test of a model's predictive power. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. mdpi.com The model's ability to predict the activity of the test set compounds is then evaluated, often by calculating the predictive R² (R²_pred). mdpi.com

Further validation methods include:

Randomization of Response Data (Y-scrambling): The biological activity data is randomly shuffled, and a new QSAR model is developed with the original descriptors. This process is repeated multiple times. A valid model should show very low correlation for the scrambled data, confirming that the original model is not due to chance correlation. researchgate.netmdpi.com

Bootstrapping: Subsets of the original data are randomly selected with replacement to generate multiple new training sets, and models are built for each. This assesses the model's stability and robustness. researchgate.net

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. mdpi.com | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power of the model on an external test set. mdpi.com | > 0.6 |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.gov For 3-Butyl-4-pentylquinolin-2(1H)-one, docking simulations can elucidate how it interacts with specific biological targets, providing insights into its potential mechanism of action. amazonaws.com The process involves preparing 3D structures of both the ligand and the target protein and then using a scoring function to estimate the binding affinity for different binding poses. amazonaws.comijprajournal.com

The primary outputs of a molecular docking simulation are the binding modes (poses) of the ligand within the receptor's active site and a corresponding docking score or estimated binding affinity. vu.nlnih.gov This score, typically expressed in units of energy like kcal/mol, represents the strength of the interaction; a more negative value generally indicates a stronger binding affinity. researchgate.netnih.gov

Beyond predicting affinity, molecular docking provides a detailed 3D visualization of the ligand-receptor complex, allowing for the identification of key interactions that stabilize the binding. amazonaws.com These interactions often involve specific amino acid residues within the protein's binding site. nih.govnih.gov

Common interactions observed in studies of quinolinone derivatives include:

Hydrogen Bonds: These are crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with hydrophobic residues in the binding pocket, such as Alanine, Valine, and Leucine. nih.gov

Electrostatic Interactions: These occur between charged or polar groups on the ligand and receptor. nih.gov

By analyzing the docked poses, researchers can identify which amino acid residues are critical for binding. mdpi.com For instance, docking studies on quinazolinone derivatives as MMP-13 inhibitors identified residues like Ala238, Thr245, and Met253 as important for interaction. nih.gov This information is invaluable for designing new derivatives, like this compound, with improved potency and selectivity by modifying the ligand structure to enhance interactions with these critical residues.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Stability of Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net MD simulations are used to validate docking results and assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment. researchgate.netnih.gov For the this compound-protein complex, MD simulations can reveal how the ligand and protein adapt to each other and whether the key interactions observed in docking are maintained over time.

The simulation begins with the docked complex placed in a simulation box, which is then filled with water molecules to mimic physiological conditions, and ions are added to neutralize the system. nih.govnih.gov The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds (ns). researchgate.net

Analysis of the MD trajectory provides insights into the stability and dynamics of the system. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is structurally stable. researchgate.netacs.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations can indicate flexible regions of the protein, while residues in the binding site that interact with the ligand often show reduced fluctuations, indicating a stable interaction. nih.govacs.org

MD simulations can also be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which often provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net Studies on quinoline derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing that key hydrogen bonding and hydrophobic interactions persist throughout the simulation, thus validating the initial docking predictions. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For novel compounds like those in the quinolin-2(1H)-one family, DFT calculations can predict a wide range of properties, offering insights into molecular stability, reactivity, and spectroscopic characteristics without the need for initial synthesis and laboratory testing.

DFT studies on quinolinone derivatives typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting how the molecule will interact with other reagents or biological targets.

Global Reactivity Descriptors: Parameters such as hardness, softness, ionization potential, and electron affinity are calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and stability. ekb.egnih.gov

For illustrative purposes, the table below presents representative DFT data calculated for a series of 4-((E)-2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives, as reported in a study aimed at understanding their electronic structure and antitumor activity. ekb.eg

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Quinolin-2(1H)-one Derivatives Data is for 4-((E)-2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives, not this compound.

Source: Adapted from data presented in "Synthesis, Electronic Structure, NLO Analysis and Antitumor Activity of Some Novel Quinolinones Derivatives: DFT Approach", Egyptian Journal of Chemistry. ekb.eg

Virtual Screening and Rational Library Design for Novel Quinolone Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biosolveit.de When applied to the quinolin-2(1H)-one scaffold, virtual screening can accelerate the discovery of new derivatives with potential therapeutic activity.

The process is part of a broader strategy known as rational library design, where computational methods guide the creation of focused libraries of compounds for synthesis and testing, rather than relying on random screening. nih.govmdpi.com This approach saves significant time and resources. The typical workflow involves several key steps:

Target Identification and Preparation: A 3D structure of the biological target (e.g., an enzyme like DNA gyrase for antibacterial agents) is obtained, either through experimental methods like X-ray crystallography or computational methods like homology modeling. nih.govnih.gov

Library Design and Generation: A virtual library of quinolone analogues is created. This can be done by modifying the core structure of this compound with various functional groups at different positions. This process can generate thousands to millions of virtual compounds.

Molecular Docking: Each compound in the virtual library is "docked" into the active site of the target protein using specialized software. The program calculates the most likely binding pose and estimates the binding affinity, usually represented by a scoring function.

Hit Selection and Refinement: Compounds with the best docking scores and favorable interactions with key amino acids in the target's active site are selected as "hits." These hits are often further analyzed for drug-like properties (e.g., solubility, toxicity) before being prioritized for chemical synthesis and biological testing. nih.gov

Studies have successfully used this approach to identify novel quinoline derivatives for various targets, including cancer and infectious diseases. nih.govresearchgate.net For example, virtual screening has been employed to design new fluoroquinolone analogues aimed at overcoming bacterial resistance by effectively inhibiting mutant forms of DNA gyrase. nih.govnih.gov

Table 2: Illustrative Workflow for Virtual Screening of a Quinolone Analogue Library

This rational, computation-driven approach enhances the efficiency of the drug discovery process, allowing researchers to focus experimental efforts on a smaller, more promising set of novel quinolone analogues.

Q & A

Q. Q: What are the common synthetic routes for preparing 3-alkyl-4-alkylquinolin-2(1H)-one derivatives, and how can reaction conditions be optimized?

A: A widely used method involves condensation of substituted anilines with malonic acid derivatives under thermal conditions. For example, 4-hydroxyquinolin-2(1H)-ones are synthesized via thermal condensation of anilines with substituted diethyl malonates . Optimization includes adjusting reaction time, temperature (e.g., neat conditions at 150–200°C), and stoichiometry of reagents. Post-synthetic modifications, such as halogenation or alkylation, can introduce substituents at the 3- and 4-positions . Purification often employs column chromatography or recrystallization.

Advanced Synthesis: Managing Byproducts and Improving Yield

Q. Q: How can researchers address low yields or byproduct formation during the alkylation of quinolin-2(1H)-one derivatives?

A: Alkylation at the N1 position (e.g., introducing butyl/pentyl groups) may compete with O-alkylation, leading to mixtures. Strategies include:

- Using bulky bases (e.g., NaH) to favor N-alkylation over O-alkylation.

- Employing phase-transfer catalysts in biphasic systems to enhance selectivity .

- Monitoring reaction progress via TLC or LC-MS to isolate intermediates. For example, in dihydroquinolinone syntheses, LiAlH4 reduction followed by SOCl2 treatment ensures selective functionalization .

Structural Analysis: Crystallographic Challenges

Q. Q: What crystallographic techniques are recommended for resolving ambiguities in the molecular conformation of 3-butyl-4-pentylquinolin-2(1H)-one?

A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXTL is critical. Key parameters include:

- Torsion angles : Analyze C–N–C–C and C–C–C–O angles to confirm substituent orientations (e.g., C9–N1–C1–C6 torsion angles in similar compounds show deviations up to ±6.3°) .

- Hydrogen bonding : Identify intramolecular interactions (e.g., O–H···O bonds with D···A distances ~2.65 Å) to explain stability .

- For twinned crystals, use SHELXD for structure solution and refine with SHELXL .

Advanced Data Interpretation: Resolving Spectroscopic Contradictions

Q. Q: How should researchers reconcile discrepancies between NMR data and crystallographic results for quinolin-2(1H)-one derivatives?

A:

- Dynamic effects : NMR may average conformers, while SCXRD captures static structures. Compare NOESY/ROESY data with crystallographic torsion angles .

- Tautomerism : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers. For example, 4-hydroxyquinolin-2(1H)-ones predominantly exist in the keto form, validated by IR (C=O stretch ~1670 cm⁻¹) and SCXRD .

- Cross-validate with solid-state NMR or variable-temperature studies.

Biological Evaluation: Designing Activity Studies

Q. Q: What methodologies are suitable for evaluating the bioactivity of this compound derivatives?

A:

- Enzyme inhibition : Use fluorescence-based assays (e.g., SIRT1 inhibition studies with MHY2251 as a reference ).

- Cellular assays : Test cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation).

- SAR analysis : Modify alkyl chain lengths (butyl vs. pentyl) to assess hydrophobicity effects on membrane permeability .

Computational Modeling: Predicting Physicochemical Properties

Q. Q: How can DFT studies guide the optimization of this compound derivatives?

A:

- Geometry optimization : Use B3LYP/6-311++G(d,p) to predict bond lengths/angles, validated against SCXRD data (e.g., C–O bond lengths ~1.23 Å ).

- NLO properties : Calculate hyperpolarizability (β) to assess potential as nonlinear optical materials .

- Solubility : Perform COSMO-RS simulations to correlate logP values with alkyl chain modifications.

Stability and Degradation: Handling Reactive Intermediates

Q. Q: What precautions are necessary when synthesizing halogenated quinolin-2(1H)-one derivatives?

A:

- Chlorination : Use sulfuryl chloride (SOCl₂) in anhydrous CHCl₃ to avoid hydrolysis. Monitor reaction progress to prevent over-halogenation .

- Azide handling : For click chemistry applications, avoid shock-sensitive intermediates by substituting organic azides with safer alternatives (e.g., CuAAC reactions) .

Advanced Crystallography: Handling Twinned or Poor-Quality Crystals

Q. Q: How can researchers improve crystal quality for quinolin-2(1H)-one derivatives prone to twinning?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.